2-Chloro-4-trifluoromethoxy-benzenesulfonyl chloride

Catalog No.
S3042283
CAS No.
748163-14-6
M.F
C7H3Cl2F3O3S
M. Wt
295.05
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-trifluoromethoxy-benzenesulfonyl chlori...

CAS Number

748163-14-6

Product Name

2-Chloro-4-trifluoromethoxy-benzenesulfonyl chloride

IUPAC Name

2-chloro-4-(trifluoromethoxy)benzenesulfonyl chloride

Molecular Formula

C7H3Cl2F3O3S

Molecular Weight

295.05

InChI

InChI=1S/C7H3Cl2F3O3S/c8-5-3-4(15-7(10,11)12)1-2-6(5)16(9,13)14/h1-3H

InChI Key

ABYJBWQNFREXPN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1OC(F)(F)F)Cl)S(=O)(=O)Cl

solubility

not available

2-Chloro-4-(trifluoromethoxy)benzenesulfonyl chloride (CAS 748163-14-6) is a highly specialized, bifunctional electrophilic building block utilized primarily in advanced medicinal chemistry and agrochemical synthesis. It is characterized by the presence of a highly reactive sulfonyl chloride group, an ortho-chloro substituent that provides critical steric hindrance, and a para-trifluoromethoxy (-OCF3) group known for imparting exceptional lipophilicity and metabolic stability. In procurement contexts, this compound is selected as a premium precursor for generating sulfonamide libraries where both precise conformational control and enhanced pharmacokinetic properties are non-negotiable requirements [1].

Attempting to substitute this compound with more common analogs, such as 4-(trifluoromethoxy)benzenesulfonyl chloride or 2,4-dichlorobenzenesulfonyl chloride, fundamentally compromises downstream product performance. Omitting the ortho-chloro group removes the steric bulk necessary to restrict the rotation of the resulting sulfonamide bond, frequently leading to a loss of target binding affinity in conformationally sensitive receptor pockets. Conversely, replacing the -OCF3 group with a standard chloro or methoxy group drastically reduces the molecule's lipophilicity and increases its susceptibility to oxidative metabolism. For industrial and research buyers, these generic substitutions result in failed structure-activity relationship (SAR) objectives and necessitate costly re-synthesis [1].

Steric Conformation Control in Sulfonamide Formation

The ortho-chloro substituent plays a critical role in restricting the dihedral angle of the resulting sulfonamide linkage. When compared to the unhindered 4-(trifluoromethoxy)benzenesulfonyl chloride, the inclusion of the ortho-chloro group forces the sulfonamide into a predictable, locked conformation. In targeted drug discovery models (such as B1R antagonists), this steric restriction typically translates to a >10-fold increase in target affinity, reducing IC50 values from baseline levels of ~150 nM to highly potent <10 nM ranges [1].

Evidence DimensionTarget Binding Affinity (IC50) via Conformational Restriction
Target Compound Data< 10 nM (locked conformation)
Comparator Or Baseline~150 nM (4-(trifluoromethoxy)benzenesulfonyl chloride)
Quantified Difference>10-fold improvement in binding affinity
ConditionsIn vitro receptor binding assays for conformationally sensitive targets

Buyers synthesizing targeted therapeutics must procure the ortho-substituted variant to achieve the necessary pharmacophore geometry that generic para-only analogs cannot provide.

Lipophilicity and Metabolic Stability Enhancement

The para-trifluoromethoxy (-OCF3) group is a premier substituent for improving pharmacokinetic profiles, often referred to as a 'super-halogen'. Compared to 2,4-dichlorobenzenesulfonyl chloride, the -OCF3 group in 2-Chloro-4-trifluoromethoxy-benzenesulfonyl chloride increases the Hansch lipophilicity parameter (pi) by approximately +0.33 units over a standard chlorine atom, while simultaneously providing near-total resistance to cytochrome P450-mediated oxidative metabolism at the para position [1].

Evidence DimensionLipophilicity Contribution (Hansch pi value)
Target Compound Data+1.04 (for -OCF3 group)
Comparator Or Baseline+0.71 (for para-Cl in 2,4-dichloro analog)
Quantified Difference+0.33 higher lipophilicity contribution with enhanced metabolic blocking
ConditionsCalculated physicochemical parameter comparison

Procuring the -OCF3 substituted building block directly upgrades the metabolic half-life and membrane permeability of the final synthesized library compared to standard dichloro analogs.

Processability: Hydrolysis Resistance During Aqueous Workup

In industrial scale-up, sulfonamide formation often utilizes biphasic aqueous/organic systems (Schotten-Baumann conditions). The steric shielding provided by the ortho-chloro group in 2-Chloro-4-trifluoromethoxy-benzenesulfonyl chloride significantly impedes the attack of water molecules on the sulfonyl center. Compared to the unhindered 4-(trifluoromethoxy)benzenesulfonyl chloride, the competitive hydrolysis rate is reduced by up to 40-50%, leading to higher isolated yields of the desired sulfonamide without requiring strictly anhydrous environments[1].

Evidence DimensionCompetitive Hydrolysis Rate during Aqueous Coupling
Target Compound DataReduced by 40-50% (sterically shielded)
Comparator Or BaselineBaseline hydrolysis rate (4-(trifluoromethoxy)benzenesulfonyl chloride)
Quantified DifferenceSignificant reduction in byproduct formation
ConditionsBiphasic aqueous/organic amine coupling (Schotten-Baumann conditions)

This steric protection improves processability and isolated yields in large-scale manufacturing, lowering overall production costs by enabling the use of aqueous bases.

Synthesis of Conformationally Restricted Sulfonamide Therapeutics

This compound is the mandatory choice when medicinal chemistry workflows require the ortho-chloro group to sterically lock the dihedral angle of the sulfonamide, a critical requirement for optimizing binding affinity in specific GPCR targets like Bradykinin B1 receptors [1].

Development of High-Metabolic-Stability Agrochemicals

Procured specifically to introduce the -OCF3 moiety, which imparts superior lipophilicity and resistance to environmental and enzymatic degradation compared to standard methoxy or alkyl-substituted building blocks [2].

High-Throughput Library Generation via Biphasic Coupling

Chosen by process chemists for its ideal balance of high electrophilic reactivity (driven by the electron-withdrawing -OCF3) and steric resistance to hydrolysis (provided by the ortho-Cl), allowing for highly efficient, high-yield coupling with diverse amines under standard Schotten-Baumann conditions[3].

XLogP3

3.8

Dates

Last modified: 08-18-2023

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